molecular formula C15H15N5O2S3 B10986673 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B10986673
M. Wt: 393.5 g/mol
InChI Key: NKFWNWMPYYDVDR-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C15H15N5O2S3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15N5O2S3

Molecular Weight

393.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H15N5O2S3/c1-7-4-9-12(22)16-10(17-14(9)24-7)5-23-6-11(21)18-15-20-19-13(25-15)8-2-3-8/h4,8H,2-3,5-6H2,1H3,(H,16,17,22)(H,18,20,21)

InChI Key

NKFWNWMPYYDVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Biological Activity

Overview

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound known for its potential biological activities. Its structure incorporates a thiadiazole moiety along with other functional groups that contribute to its pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound can be characterized by the following structural formula:

PropertyValue
IUPAC NameThis compound
Molecular Weight299.35 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazole compounds demonstrate moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated strong inhibitory activity against AChE with IC50 values in the low micromolar range . This suggests that this compound may also possess similar properties.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Thiadiazole Derivatives : A series of synthesized thiadiazole derivatives were evaluated for their antibacterial and enzyme inhibitory activities. The results indicated that certain derivatives exhibited significant activity against bacterial strains and showed potential as urease inhibitors .
  • Pharmacological Evaluation : Another study focused on the synthesis and evaluation of thiadiazole compounds for their pharmacological activities. The findings revealed promising results in terms of antibacterial efficacy and enzyme inhibition .

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